molecular formula C31H41Cl3N6O6 B051639 Piperazine, 1-(2-furanylcarbonyl)-4-(4-((3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)amino)-6,7-dimethoxy-2-quinazolinyl)-, trihydrochloride CAS No. 111218-84-9

Piperazine, 1-(2-furanylcarbonyl)-4-(4-((3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)amino)-6,7-dimethoxy-2-quinazolinyl)-, trihydrochloride

Cat. No. B051639
M. Wt: 700 g/mol
InChI Key: SKOHAWPPKSGIKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine, 1-(2-furanylcarbonyl)-4-(4-((3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)amino)-6,7-dimethoxy-2-quinazolinyl)-, trihydrochloride, also known as Piperazine, 1-(2-furanylcarbonyl)-4-(4-((3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)amino)-6,7-dimethoxy-2-quinazolinyl)-, trihydrochloride, is a useful research compound. Its molecular formula is C31H41Cl3N6O6 and its molecular weight is 700 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperazine, 1-(2-furanylcarbonyl)-4-(4-((3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)amino)-6,7-dimethoxy-2-quinazolinyl)-, trihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine, 1-(2-furanylcarbonyl)-4-(4-((3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)amino)-6,7-dimethoxy-2-quinazolinyl)-, trihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

111218-84-9

Product Name

Piperazine, 1-(2-furanylcarbonyl)-4-(4-((3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)amino)-6,7-dimethoxy-2-quinazolinyl)-, trihydrochloride

Molecular Formula

C31H41Cl3N6O6

Molecular Weight

700 g/mol

IUPAC Name

furan-2-yl-[4-[4-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]anilino]-6,7-dimethoxyquinazolin-2-yl]piperazin-1-yl]methanone;trihydrochloride

InChI

InChI=1S/C31H38N6O6.3ClH/c1-20(2)32-18-22(38)19-43-23-8-5-7-21(15-23)33-29-24-16-27(40-3)28(41-4)17-25(24)34-31(35-29)37-12-10-36(11-13-37)30(39)26-9-6-14-42-26;;;/h5-9,14-17,20,22,32,38H,10-13,18-19H2,1-4H3,(H,33,34,35);3*1H

InChI Key

SKOHAWPPKSGIKE-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC(=C1)NC2=NC(=NC3=CC(=C(C=C32)OC)OC)N4CCN(CC4)C(=O)C5=CC=CO5)O.Cl.Cl.Cl

Canonical SMILES

CC(C)NCC(COC1=CC=CC(=C1)NC2=NC(=NC3=CC(=C(C=C32)OC)OC)N4CCN(CC4)C(=O)C5=CC=CO5)O.Cl.Cl.Cl

synonyms

2-furyl-[4-[4-[[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]amino] -6,7-dimethoxy-quinazolin-2-yl]piperazin-1-yl]methanone trihydrochlori de

Origin of Product

United States

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